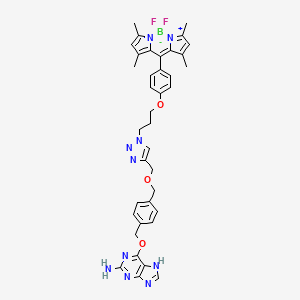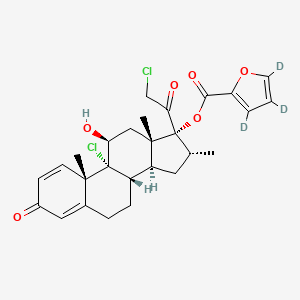
(R)-3-Hydroxy Midostaurin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Hydroxy Midostaurin is a derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin is primarily used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). The compound ®-3-Hydroxy Midostaurin retains the core structure of midostaurin but includes a hydroxyl group at the 3-position, which may influence its biological activity and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy Midostaurin typically involves the semi-synthetic modification of staurosporine, an alkaloid derived from the bacterium Streptomyces staurosporeus. The process includes several key steps:
Benzoylation Reaction: Staurosporine undergoes benzoylation to form midostaurin.
Hydroxylation: Midostaurin is then hydroxylated at the 3-position to produce ®-3-Hydroxy Midostaurin.
Industrial Production Methods
Industrial production of ®-3-Hydroxy Midostaurin involves optimizing the reaction conditions to achieve high purity and yield. This includes controlling the temperature, pH, and the use of specific catalysts to minimize impurities and maximize the desired product .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Hydroxy Midostaurin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces a ketone derivative.
Reduction: Results in the removal of the hydroxyl group.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-3-Hydroxy Midostaurin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic benefits in treating cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
®-3-Hydroxy Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases. It and its major active metabolites inhibit the activity of protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), KIT, platelet-derived growth factor receptor (PDGFR), and wild-type and/or mutant FLT3 tyrosine kinases. This inhibition disrupts cell signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and progression .
Comparación Con Compuestos Similares
Similar Compounds
Midostaurin: The parent compound, used in the treatment of AML and SM.
CGP62221: A 10-O-demethylated metabolite of midostaurin.
Epimeric C3-hydroxylated compounds (e1 and e2): Metabolites of midostaurin with hydroxyl groups at different positions
Uniqueness
®-3-Hydroxy Midostaurin is unique due to the presence of the hydroxyl group at the 3-position, which may enhance its binding affinity and specificity for certain kinases compared to its parent compound and other metabolites. This modification can potentially improve its pharmacokinetic properties and therapeutic efficacy .
Propiedades
Número CAS |
155848-20-7 |
|---|---|
Fórmula molecular |
C35H30N4O5 |
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33-,35+/m1/s1 |
Clave InChI |
ZZSBPGIGIUFJRA-ZFQVYDAQSA-N |
SMILES isomérico |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
SMILES canónico |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



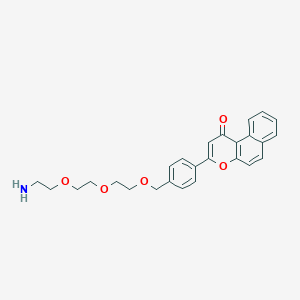
![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)

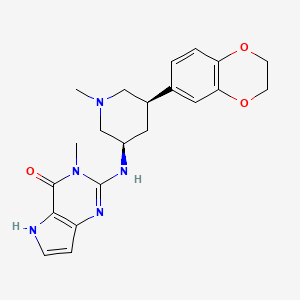
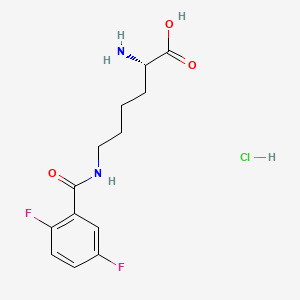

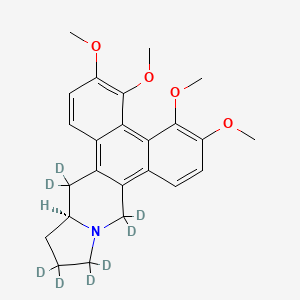
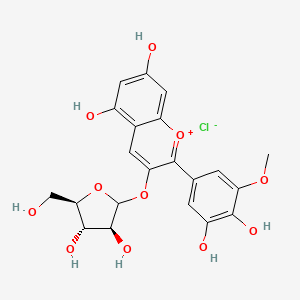
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
